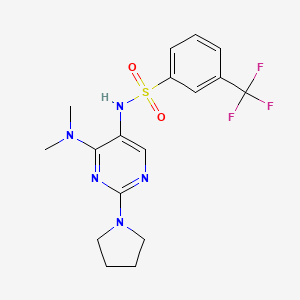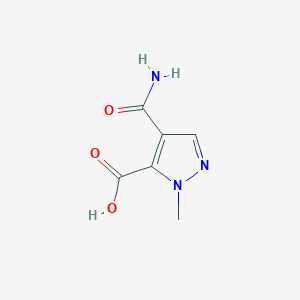
4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Chlorination: Introduction of the chloro group at the 4-position using reagents like thionyl chloride or phosphorus pentachloride.
Alkylation: The 3-position is alkylated with 2-chloroethyl chloride in the presence of a base such as potassium carbonate.
Methylation: Introduction of the methyl group at the 2-position using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(2-chloroethyl)-2-methylquinoline
- 4-Chloro-3-(2-chloroethyl)-8-(trifluoromethyl)quinoline
- 2-Methyl-8-(trifluoromethyl)quinoline
Uniqueness
4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3N/c1-7-8(5-6-14)11(15)9-3-2-4-10(12(9)19-7)13(16,17)18/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKOGGIQRLMMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=CC=C(C2=N1)C(F)(F)F)Cl)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B2475233.png)
![(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2475234.png)


![N-(3-Chloro-4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2475240.png)
![2-(4-ethylphenyl)-5-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2475241.png)
![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2475242.png)
![8-(4-ethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2475243.png)
![2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol](/img/structure/B2475246.png)

![(2E)-2-(BENZENESULFONYL)-3-[(2,5-DIMETHYLPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE](/img/structure/B2475248.png)

![4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B2475253.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2475256.png)
